

In vitro characterization of GNE-781

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Compound of Interest		
Compound Name:	GNE-781	
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An In-Depth Technical Guide to the In Vitro Characterization of GNE-781

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-781 is a highly potent, orally active, and selective small-molecule inhibitor of the bromodomains of the CREB-binding protein (CBP) and the closely related p300 (also known as EP300 or KAT3B).[1][2][3][4] CBP and p300 are critical transcriptional co-activators that function as histone acetyltransferases (HATs), playing a pivotal role in regulating the expression of key genes, including oncogenes like MYC.[1][5][6] By targeting the CBP/p300 bromodomain, **GNE-781** prevents the "reading" of acetylated lysine residues on histones and other proteins, thereby disrupting the assembly of transcriptional machinery at specific gene promoters. This mechanism provides a therapeutic avenue for treating diseases driven by aberrant gene expression, particularly in oncology.[1][7] This guide details the in vitro biochemical and cellular characterization of **GNE-781**, presenting its inhibitory profile, the experimental methodologies used for its evaluation, and its mechanism of action.

Biochemical Profile and Selectivity

GNE-781 demonstrates sub-nanomolar potency against the CBP bromodomain and exceptional selectivity over other bromodomain-containing proteins, most notably BRD4.[1][2] [8] Its high selectivity is a key attribute, minimizing potential off-target effects associated with less selective bromodomain inhibitors.[8][9]





Data Presentation: Inhibitory Activity of GNE-781

The inhibitory potency of **GNE-781** has been quantified using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below.

Target/Assay	Assay Type	IC50 / EC50 (nM)	Notes
СВР	TR-FRET	0.94	Cell-free biochemical assay.[1][2][4][10]
p300	TR-FRET	1.2	Cell-free biochemical assay.[3]
CBP (Cellular)	BRET	6.2	Cell-based assay in HEK293 cells.[1][2]
BRD4(1)	TR-FRET / BRET	5100	Over 5400-fold selectivity for CBP over BRD4(1).[1][2][4]
BRD4(2)	Various	12,000	High selectivity over the second bromodomain of BRD4.[3]
BRPF1	Various	4,600	High selectivity over Bromodomain and PHD finger-containing protein 1.[3]
MYC Expression	QuantiGene 2.0	6.6	Cellular assay in MV- 4-11 leukemia cells.[3]

Mechanism of Action: CBP/p300 Inhibition

CBP and p300 are recruited by transcription factors to gene promoters and enhancers. Their intrinsic histone acetyltransferase (HAT) activity leads to the acetylation of histone tails (e.g., H3K27ac), which relaxes chromatin structure. The bromodomain of CBP/p300 then binds to these acetylated histones, stabilizing the transcriptional complex and promoting gene

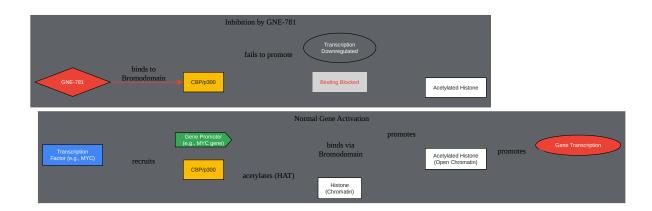




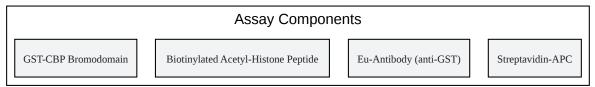


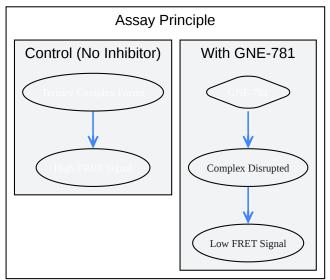
expression. **GNE-781** competitively binds to the acetyl-lysine binding pocket of the CBP/p300 bromodomain, preventing this interaction and subsequently downregulating the transcription of target genes like MYC.



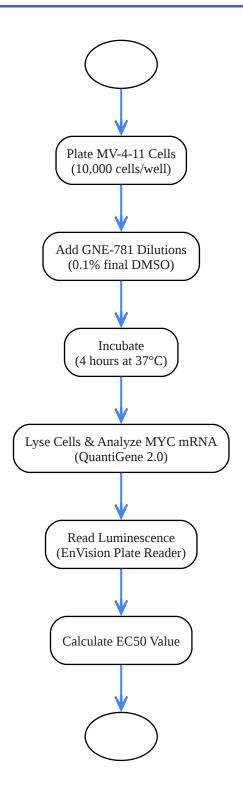












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